N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide
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Overview
Description
N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide is an organic compound with a complex structure that includes a methoxyphenyl group and a propan-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide typically involves the reaction of 2-methoxyaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of N-(2-hydroxyphenyl)-4-(propan-2-yl)benzamide.
Reduction: Formation of N-(2-methoxyphenyl)-4-(propan-2-yl)benzylamine.
Substitution: Formation of N-(2-halophenyl)-4-(propan-2-yl)benzamide.
Scientific Research Applications
N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)-4-(propan-2-yl)benzamide
- N-(2-chlorophenyl)-4-(propan-2-yl)benzamide
- N-(2-bromophenyl)-4-(propan-2-yl)benzamide
Uniqueness
N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties such as increased electron density and potential for hydrogen bonding
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)13-8-10-14(11-9-13)17(19)18-15-6-4-5-7-16(15)20-3/h4-12H,1-3H3,(H,18,19) |
InChI Key |
XGNIFQNUOJZWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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